molecular formula C22H21FS B8399060 (4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-YL)methyl phenyl sulfide

(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-YL)methyl phenyl sulfide

Cat. No.: B8399060
M. Wt: 336.5 g/mol
InChI Key: ZKCYSNPAJJGTIY-UHFFFAOYSA-N
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Description

(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-YL)methyl phenyl sulfide is a useful research compound. Its molecular formula is C22H21FS and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H21FS

Molecular Weight

336.5 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3,5-dimethyl-2-(phenylsulfanylmethyl)benzene

InChI

InChI=1S/C22H21FS/c1-15-11-16(2)21(14-24-19-7-5-4-6-8-19)20(12-15)18-9-10-22(23)17(3)13-18/h4-13H,14H2,1-3H3

InChI Key

ZKCYSNPAJJGTIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)CSC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thiophenol (1.4 ml, 13.6 mmoles) was added dropwise to a stirred suspension of sodium hydride (0.653 g, 13.6 mmoles) in dry DMF under an atmosphere of nitrogen. The mixture was then heated at 50° C. for 30 minutes until all of the sodium hydride was consumed and hydrogen evolution ceased. To this solution was added a solution of 2-chloromethyl-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl (3.27 g crude, approximately 11.3 mmoles) in 8 ml of dry DMF and the mixture was heated at 50° with stirring for 30 minutes. The reaction was cooled to room temperature and partitioned between ether (200 ml) and dilute sodium hydroxide solution (50 ml). The ether solution was extracted with dilute sodium hydroxide solution (50 ml) again, then extracted with dilute sodium chloride solution (2×100 ml). The ether solution was then dried (MgSO4), filtered, and the solvent was evaporated to leave 3.75 g of product. This material was purified by flash chromatography on silica gel with a 60×150 mm column eluting with methylene chloride/hexane, 1/4 (v:v) to give 3.1 g of the title compound, m.p. 72°-74° C.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step One
Name
Quantity
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2-chloromethyl-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl
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3.27 g
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Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thiophenol (1.4 ml, 13.6 mmoles) was added dropwise to a stirred suspension of sodium hydride (0.653 g, 13.6 mmoles) in dry DMF under an atmosphere of nitrogen. The mixture was then heated at 50° C. for 30 minutes until all of the sodium hydride was consumed and hydrogen evolution ceased. To this solution was added a solution of 2-chloromethyl-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl (3.27 g crude, approximately 11.3 mmoles) in 8 ml of dry DMF and the mixture was heated at 50° with stirring for 30 minutes. The reaction was cooled to room temperature and partitioned between ether (200 ml) and dilute sodium hydroxide solution (50 ml). The ether solution was extracted with dilute sodium hydroxide solution (50 ml) again, then extracted with dilute sodium chloride solution (2×100 ml). The ether solution was then dried (MgSO4), filtered, and the solvent was evaporated to leave 3.75 g of product. This material was purified by flash chromatography on silica gel with a 60×150 mm column eluting with methylene chloride/hexane, 1/4 (v:v) to give 3.1 g of the title compound, m.p. 72°-74° C.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloromethyl-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl
Quantity
3.27 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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